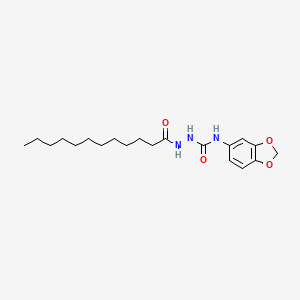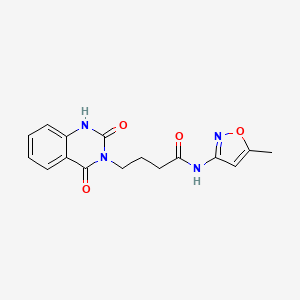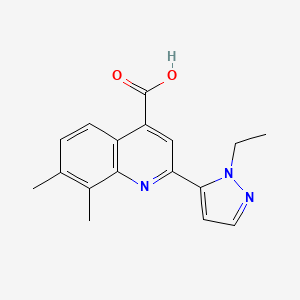![molecular formula C14H23N3O3S2 B4578157 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazinecarbothioamides typically involves the reaction of appropriate sulfonyl benzoic acids hydrazides with isothiocyanates, followed by treatments leading to various derivatives with potential antioxidant activities. For example, Barbuceanu et al. (2014) demonstrated the synthesis of new hydrazinecarbothioamides with excellent antioxidant activity using a similar approach (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like 1H-NMR, 13C-NMR, IR, and mass spectral studies. For instance, Sivajeyanthi et al. (2017) conducted a comprehensive study on the crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis of a similar hydrazinecarbothioamide, highlighting its stabilized structure via hydrogen bonding interactions (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides can undergo various chemical reactions, forming derivatives with significant biological activities. Aly et al. (2021) reported the antihyperglycemic activity of synthesized sulfonylalkylthiosemicarbazide, showing its potential in inhibiting oxidative stress in diabetic conditions (Aly et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antioxidant Applications
The synthesis of new sulfonamide drugs, specifically benzene sulfonamide derivatives, has been studied for their potential anticancer effects. A series of compounds were synthesized and evaluated for their efficacy against breast carcinoma cell lines, where two derivatives showed significant anticancer activity. These findings suggest a promising avenue for the development of new treatments for cancer, leveraging the chemical properties of sulfonamide derivatives for therapeutic benefits. Molecular docking studies further supported the anticancer potential of these compounds by analyzing the nonbonding interactions between the ligands and receptors against human breast cancer cells (Mohamed et al., 2022).
Antibacterial and Antioxidant Properties
Research into thiosemicarbazones, a class of compounds related to hydrazinecarbothioamides, has shown them to possess significant antibacterial and antioxidant activities. The synthesis and characterization of novel thiosemicarbazones revealed their potential as low-concentration inhibitors against Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus, as well as their capacity to scavenge free radicals, indicating their broad utility in combating microbial infections and oxidative stress (Karaküçük-İyidoğan et al., 2014).
Antihyperglycemic Activity
The design and synthesis of hydrazinecarbothioamide sulfones have been explored for their antihyperglycemic activity. These compounds have demonstrated significant potential in lowering blood glucose levels in diabetic mice models. This research underscores the therapeutic potential of sulfone-modified hydrazinecarbothioamides in managing diabetes and associated oxidative stress, presenting a new class of antidiabetic agents (Aly et al., 2021).
Environmental Degradation of Sulfonamides
The environmental persistence of sulfonamide antibiotics and their potential to promote antibiotic resistance has prompted studies into their degradation. Microbacterium sp. strain BR1 has been found to degrade sulfamethoxazole and other sulfonamides through a novel pathway initiated by ipso-hydroxylation. This process results in the fragmentation of the parent compound, highlighting an innovative microbial strategy for eliminating environmental contaminants and mitigating antibiotic resistance risks (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)sulfonylamino]-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-14(2,3)11-5-7-12(8-6-11)22(18,19)17-16-13(21)15-9-10-20-4/h5-8,17H,9-10H2,1-4H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFEBOVXLWMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)


![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

![4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4578144.png)

![N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4578165.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)